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Compound of Interest

Compound Name: Murrayanine

Cat. No.: B1213747 Get Quote

Murrayanine, a carbazole alkaloid primarily isolated from Murraya koenigii, has garnered

significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] This

guide provides a comparative analysis of various synthetic analogues of murrayanine,

focusing on their structure-activity relationships (SAR) in anticancer, anti-inflammatory,

antioxidant, and antimicrobial applications. The data presented herein is intended for

researchers, scientists, and drug development professionals to facilitate further exploration and

development of murrayanine-based therapeutic agents.

Anticancer Activity
Murrayanine itself has demonstrated notable anticancer properties. Studies on human lung

adenocarcinoma (A549) cells revealed a dose-dependent inhibition of cell growth with an IC50

value of 9 μM.[2] In contrast, its effect on normal human lung fibroblasts (MRC-5) was

negligible, indicating a degree of selectivity for cancer cells.[2] The primary mechanism of

action involves the induction of G2/M phase cell cycle arrest and apoptosis.[2] This is

associated with the upregulation of p21 and p27, an increased Bax/Bcl-2 ratio, and enhanced

cleavage of caspases-3 and -9.[2] Furthermore, murrayanine treatment leads to an increase in

reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and

inhibition of p38 MAPK phosphorylation.[2]

The development of murrayanine analogues has aimed to enhance this intrinsic anticancer

potential. A series of β-amino alcohol derivatives of murrayafoline A, a related carbazole

alkaloid, were synthesized and evaluated for their cytotoxicity against various cancer cell lines.

While none of the synthesized analogues surpassed the potency of the parent compound,
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several exhibited promising cytotoxic effects with IC50 values ranging from 3.99 to 39.89 μg/mL

against Hep-G2, LU-1, P388, and SW480 cell lines.[3]

Table 1: Anticancer Activity of Murrayanine and its Analogues

Compound Cell Line IC50 Value Key Findings

Murrayanine
A549 (Lung

Adenocarcinoma)
9 μM

Induces G2/M cell

cycle arrest and

apoptosis.[2]

Murrayanine
MRC-5 (Normal Lung

Fibroblasts)
>100 μM

Minimal effect on

normal cells.[2]

Murrayafoline A β-

amino alcohols

Hep-G2, LU-1, P388,

SW480
3.99 - 39.89 μg/mL

Potential cytotoxic

effects, but less potent

than the parent

compound.[3]

Anti-inflammatory Activity
Hybrid molecules incorporating the murrayanine scaffold have shown enhanced anti-

inflammatory properties. A murrayanine-1,3,4-thiadiazole-uracil hybrid demonstrated

significant anti-inflammatory activity in a carrageenan-induced paw edema model.[1] The

introduction of the uracil moiety to a murrayanine-thiadiazole derivative marginally improved

its edema-reducing potential, with a 46.88% reduction in edema after three hours.[1] This

enhancement is attributed to the potential interaction of the amide and carbonyl groups of the

uracil component with inflammatory mediators like COX and LOX.[1]

Table 2: Anti-inflammatory Activity of Murrayanine Analogues

Compound Assay Result Key Findings

Murrayanine-1,3,4-

thiadiazole-uracil

hybrid

Carrageenan-induced

paw edema

46.88% edema

reduction

Uracil substitution

enhances anti-

inflammatory activity.

[1]
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Antioxidant Activity
The antioxidant potential of murrayanine has been improved through the synthesis of

chalcone derivatives. A hybrid molecule combining murrayanine, chalcone, and a tert-butyl

group exhibited potent free-radical scavenging activity with an IC50 value of 5.94 μM in a

DPPH assay.[4] This was a notable improvement over the parent murrayanine, which had an

IC50 of 7.79 μM.[4] The synergistic effect of the carbazole, chalcone, and tert-butyl moieties is

believed to contribute to this enhanced activity.[4]

Table 3: Antioxidant Activity of Murrayanine and its Analogues

Compound Assay IC50 Value Key Findings

Murrayanine
DPPH radical

scavenging
7.79 μM

Parent compound

shows good

antioxidant activity.[4]

Murrayanine-

Chalcone-tert-butyl

hybrid

DPPH radical

scavenging
5.94 μM

Hybridization

significantly improves

radical scavenging

potential.[4]

Schiff's base

derivatives of

Murrayanine

DPPH radical

scavenging
6.5 - 7.3 μM

Schiff's base

derivatives also show

enhanced activity.[4]

Antimicrobial Activity
The incorporation of a piperazine-containing chalcone moiety into the murrayanine structure

has yielded analogues with significant antimicrobial properties. One such derivative displayed

remarkable antibacterial activity against E. coli (Zone of Inhibition: 24.39 mm) and notable

antifungal activity against C. albicans (Zone of Inhibition: 22.93 mm).[5] The activity against S.

aureus and A. niger was also noteworthy, with zones of inhibition of 21.99 mm and 20.07 mm,

respectively.[5] Although these activities were less potent than the standard drugs ciprofloxacin

and fluconazole, they highlight the potential of these hybrids as antimicrobial agents.[5]

Table 4: Antimicrobial Activity of a Murrayanine-Chalcone Analogue
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Compound Microorganism
Zone of Inhibition
(mm)

Key Findings

Piperazine containing

Murrayanine-

Chalcone

E. coli 24.39

Remarkable

antibacterial activity.

[5]

S. aureus 21.99
Good antibacterial

activity.[5]

C. albicans 22.93
Notable antifungal

activity.[5]

A. niger 20.07
Moderate antifungal

activity.[5]

Experimental Protocols
A summary of the key experimental methodologies is provided below:

MTT Assay for Cell Viability: A549 and MRC-5 cells were cultured and treated with varying

concentrations of murrayanine (0-200 μM) for 24 hours. Cell viability was determined using

the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which

measures the metabolic activity of cells.[2]

Cell Cycle Analysis: A549 cells were treated with murrayanine (0, 9, 18, and 36 μM) for 24

hours. The cells were then fixed, stained with propidium iodide (PI), and analyzed by flow

cytometry to determine the distribution of cells in different phases of the cell cycle.[2]

Apoptosis Detection: Apoptosis was assessed using fluorescence microscopy with various

stains, including 4′,6-diamidino-2-phenylindole (DAPI), acridine orange, and ethidium

bromide. Western blotting was used to measure the expression levels of apoptosis-related

proteins such as cleaved caspase-3, cleaved caspase-9, Bax, and Bcl-2.[2]

DPPH Radical Scavenging Assay: The antioxidant activity was evaluated by measuring the

ability of the compounds to scavenge the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical. The

decrease in absorbance at a specific wavelength is proportional to the radical scavenging

activity.[4]
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Antimicrobial Screening (Agar Disc Diffusion Method): The antimicrobial activity was

determined by measuring the zone of inhibition around a filter paper disc impregnated with

the test compound on an agar plate inoculated with the target microorganism.[5]

Carrageenan-Induced Paw Edema: This in vivo model was used to assess anti-inflammatory

activity. Paw edema was induced in rats by injecting carrageenan, and the reduction in paw

volume after treatment with the test compound was measured over time.[1]

Visualizing Molecular Pathways and Experimental
Logic
To better understand the mechanisms and relationships discussed, the following diagrams

have been generated using Graphviz.
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Caption: Anticancer mechanism of Murrayanine in A549 cells.
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Caption: SAR of Murrayanine analogues based on scaffold hybridization.
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Caption: General workflow for evaluating Murrayanine analogues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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